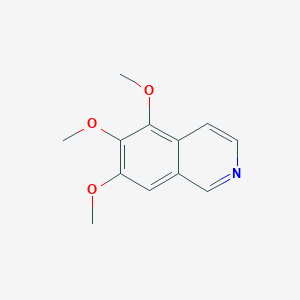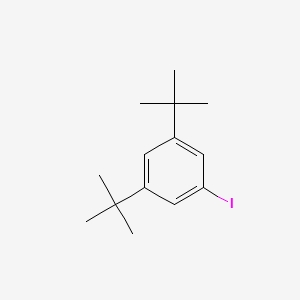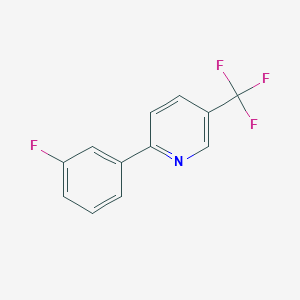
Azanide;azanidylideneiron;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide, azanidylideneiron, and iron are components of a compound that has garnered interest in various scientific fields. Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia . Azanidylideneiron refers to a complex involving iron and azanide, forming a unique compound with distinct properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanide is typically produced by the deprotonation of ammonia using strong bases or alkali metals . The reaction can be represented as: [ \text{NH}_3 + \text{Base} \rightarrow \text{NH}_2^- + \text{H}_2 ]
For azanidylideneiron, the preparation involves the reaction of iron salts with azanide under controlled conditions. One common method is the salt metathesis reaction, where a metal ammine complex reacts with azanide .
Industrial Production Methods
Industrial production of azanide and azanidylideneiron involves large-scale reactions using ammonia and alkali metals or iron salts. The process requires stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Azanide and azanidylideneiron undergo various chemical reactions, including:
Oxidation: Azanide can be oxidized to form nitrogen gas and other nitrogen-containing compounds.
Reduction: Azanidylideneiron can be reduced to form lower oxidation state iron complexes.
Substitution: Azanide can participate in substitution reactions, replacing other ligands in metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and controlled temperatures .
Major Products Formed
The major products formed from these reactions include nitrogen gas, various iron complexes, and substituted metal-azanide compounds .
Scientific Research Applications
Azanide, azanidylideneiron, and iron have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of azanide and azanidylideneiron involves their interaction with molecular targets through coordination chemistry. Azanide acts as a ligand, forming complexes with metals, which can then participate in various catalytic cycles. The pathways involved include electron transfer and ligand exchange processes .
Comparison with Similar Compounds
Similar Compounds
Phosphanide: Similar to azanide but involves phosphorus instead of nitrogen.
Arsinide: Contains arsenic in place of nitrogen.
Imide: Another nitrogen-containing anion but with different bonding and properties.
Uniqueness
Azanide and azanidylideneiron are unique due to their specific electronic structure and reactivity. They form stable complexes with metals, which are useful in various catalytic and industrial applications .
Properties
IUPAC Name |
azanide;azanidylideneiron;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFDGFXPJCFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe6H2N2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37245-77-5 |
Source


|
| Record name | Iron nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)


![Benzhydryl (R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5,5-dioxide](/img/structure/B3132526.png)
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)








